Methyl 7-((4-aminophenyl)thio)heptanoate
Description
Methyl 7-((4-aminophenyl)thio)heptanoate is a synthetic organic compound featuring a heptanoate ester backbone substituted at the 7-position with a thioether-linked 4-aminophenyl group.
Properties
IUPAC Name |
methyl 7-(4-aminophenyl)sulfanylheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-17-14(16)6-4-2-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUJVLFAOBYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCSC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-((4-aminophenyl)thio)heptanoate typically involves the reaction of 4-aminothiophenol with methyl 7-bromoheptanoate. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification methods such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-((4-aminophenyl)thio)heptanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, secondary amines.
Scientific Research Applications
Methyl 7-((4-aminophenyl)thio)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-((4-aminophenyl)thio)heptanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The thioether and ester groups can participate in various biochemical interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Methyl 7-(4-aminophenyl)heptanoate (3c)
- Structural Difference : Lacks the thioether group, replacing sulfur with a direct carbon-phenyl bond.
- NMR data (1H and 13C) confirm distinct shifts due to the thioether’s electron-withdrawing effects .
- Applications : While 3c is a precursor in pharmaceutical synthesis (e.g., methylphenidate derivatives), the thioether in the target compound may enhance stability or bioavailability .
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
- Structural Differences :
- Ethyl ester (vs. methyl ester).
- Methoxyphenyl (electron-donating -OCH3 vs. electron-withdrawing -NH2).
- Two ketone groups (4,7-dioxo) increasing oxidation state.
- Impact: The dioxo groups increase polarity and reactivity, making this compound more suited for conjugation reactions. The methoxy group reduces solubility in aqueous media compared to the amino group .
Methyl 7-aminoheptanoate Hydrochloride
- Structural Difference: Amino group directly attached to the heptanoate chain (vs. phenyl-linked amino).
- In contrast, the aromatic amino group in the target compound may enable π-π stacking or receptor binding .
Cephalosporin Derivatives with Thioether Linkages
- Example: (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-... ().
- Structural Difference : Complex bicyclic cores with thioethers for antibacterial activity.
- Impact : Thioethers in cephalosporins enhance binding to bacterial enzymes. While the target compound lacks a β-lactam ring, its thioether may similarly modulate biological interactions .
Methyl Heptanoate and Simple Esters
- Examples: Methyl heptanoate (CAS 1731-92-6), methyl ethyl ketone (CAS 409-02-9).
- Structural Difference: No aromatic or sulfur-containing substituents.
- Impact : Simpler esters exhibit lower molecular weights and higher volatility. The target compound’s aromatic and thioether groups increase steric bulk and likely reduce volatility, favoring solid-state stability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Thioether vs. Ether/Oxidized Groups : The thioether in the target compound likely enhances lipophilicity compared to ethers or ketones, improving membrane permeability in drug delivery .
- Amino Group Positioning: Para-aminophenyl substitution may enable targeted interactions (e.g., with enzymes or receptors) compared to aliphatic amines .
Biological Activity
Methyl 7-((4-aminophenyl)thio)heptanoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological activities, notably its antimicrobial and anticancer properties. Preliminary studies indicate that this compound may interact with specific biological targets, leading to significant cellular effects.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial effects against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
In cancer studies, this compound has demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point in recent research, suggesting its potential as an anticancer agent.
The biological activity of this compound is thought to stem from its structural features, which allow it to interact with cellular components:
- Cell Membrane Interaction : The thioether group may facilitate interactions with lipid membranes, altering their integrity and function.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for both microbial and cancer cell survival.
- Reactive Intermediate Formation : Similar compounds have shown the ability to form reactive intermediates that can damage cellular components, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Pathogens/Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of growth | |
| Anticancer | MCF-7, HeLa | Induction of apoptosis | |
| Cytotoxicity | Various tumor lines | Reduced cell viability |
Case Study: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity. Flow cytometry analysis showed an increase in apoptotic cells following treatment, suggesting that the compound effectively induces programmed cell death through intrinsic pathways.
Comparative Analysis with Similar Compounds
This compound was compared with structurally similar compounds to assess differences in biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Methyl 2-bromo-4-hydroxybenzoate | Moderate | No |
| Methyl 5-bromo-2-hydroxybenzoate | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
